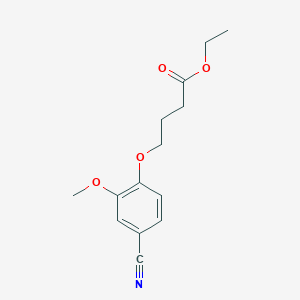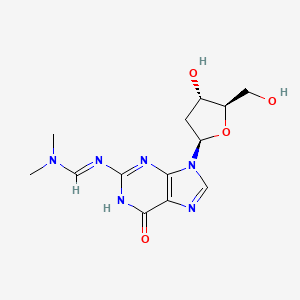
2'-Deoxy-N2-DMF-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyguanosine protected with a dimethylformamidine group: (DMF-dG) is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of molecular biology and biochemistry due to its role in the preparation of DNA and RNA sequences with specific modifications. The dimethylformamidine group provides protection to the guanine base, allowing for controlled and efficient synthesis of oligonucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of DMF-dG involves the protection of 2’-deoxyguanosine with a dimethylformamidine group. This process typically includes the following steps:
Activation of 2’-deoxyguanosine: The hydroxyl groups of 2’-deoxyguanosine are activated to facilitate the attachment of the protecting group.
Attachment of Dimethylformamidine Group: The activated 2’-deoxyguanosine is reacted with dimethylformamidine to form DMF-dG. This reaction is usually carried out under mild conditions to prevent degradation of the nucleoside.
Industrial Production Methods: In an industrial setting, the production of DMF-dG is scaled up using automated synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yield and purity of the final product. The process involves:
Solid-Phase Synthesis: DMF-dG is synthesized on a solid support, which allows for easy separation and purification of the product.
Automated Coupling and Deprotection: The synthesis cycle includes repeated steps of coupling and deprotection, with DMF-dG being incorporated at specific positions in the oligonucleotide sequence.
Analyse Des Réactions Chimiques
Types of Reactions: DMF-dG undergoes several types of chemical reactions, including:
Substitution Reactions: The dimethylformamidine group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: DMF-dG can participate in oxidation and reduction reactions, which can modify the guanine base or the protecting group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the dimethylformamidine group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the guanine base.
Reduction Reactions: Reducing agents such as sodium borohydride can be used to reduce the guanine base or the protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield modified nucleosides with different functional groups, while oxidation and reduction reactions can result in changes to the guanine base or the protecting group.
Applications De Recherche Scientifique
DMF-dG has a wide range of applications in scientific research, including:
Chemistry: DMF-dG is used in the synthesis of modified oligonucleotides, which are important tools in chemical biology and medicinal chemistry.
Biology: In molecular biology, DMF-dG is used to study DNA-protein interactions, gene expression, and DNA repair mechanisms.
Industry: DMF-dG is used in the production of synthetic DNA and RNA sequences for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of DMF-dG involves its incorporation into oligonucleotide sequences, where it serves as a protected form of guanine. The dimethylformamidine group protects the guanine base from unwanted reactions during the synthesis process. Once the oligonucleotide synthesis is complete, the protecting group can be removed under mild conditions, revealing the guanine base in its active form. This allows for precise control over the synthesis and modification of oligonucleotides.
Comparaison Avec Des Composés Similaires
DMF-dG can be compared with other protected nucleosides, such as:
Acetyl-protected Cytidine (Ac-C): Similar to DMF-dG, Ac-C is used in the synthesis of oligonucleotides with specific modifications. Ac-C is used to protect cytidine rather than guanine.
Dimethylformamidine-protected Guanosine (DMF-G): DMF-G is similar to DMF-dG but is used in the synthesis of RNA rather than DNA.
2’-OMe-Guanosine (2’-OMe-G): This compound is used in the synthesis of RNA sequences with 2’-O-methyl modifications, which provide increased stability and resistance to degradation.
Uniqueness of DMF-dG: The uniqueness of DMF-dG lies in its ability to provide protection to the guanine base during oligonucleotide synthesis, allowing for the efficient and controlled preparation of modified DNA sequences. This makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N6O4 |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5+/t7-,8+,9+/m0/s1 |
Clé InChI |
ZXECVVVXPHBGGX-NMSRVTMWSA-N |
SMILES isomérique |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
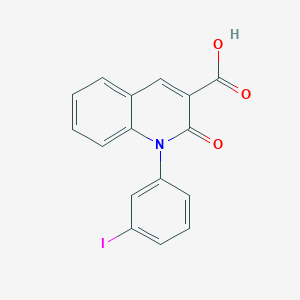

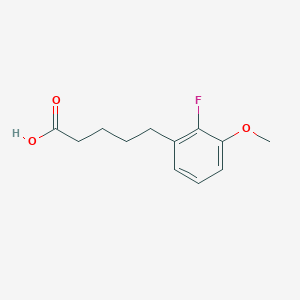

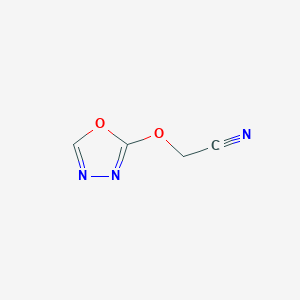
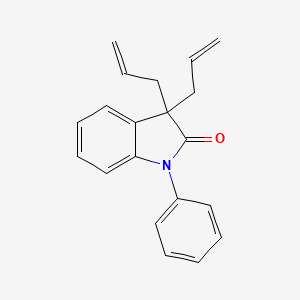
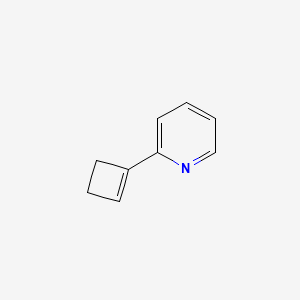
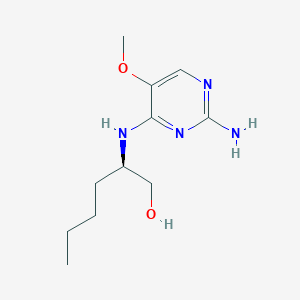

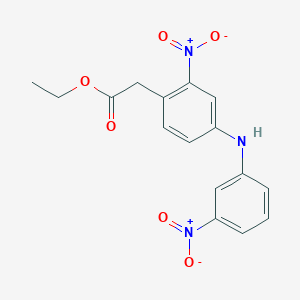

![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
